
Pavinetant
Übersicht
Beschreibung
Diese Verbindung wurde in erster Linie für die Erforschung neuropathischer und entzündungsbedingter Schmerzen entwickelt . Sie wurde ursprünglich von AstraZeneca PLC entwickelt .
Herstellungsmethoden
Die synthetischen Routen und Reaktionsbedingungen für AZD-3161 beinhalten die Verwendung verschiedener Reagenzien und Katalysatoren. Die Verbindung wird durch eine Reihe chemischer Reaktionen synthetisiert, einschließlich der Bildung der Chroman-3-ylcarboxamid-Struktur . Die industriellen Produktionsmethoden für AZD-3161 sind nicht weit verbreitet, aber es wird typischerweise in Forschungslaboren unter kontrollierten Bedingungen hergestellt .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for AZD-3161 involve the use of various reagents and catalysts. The compound is synthesized through a series of chemical reactions, including the formation of the chroman-3-ylcarboxamide structure . The industrial production methods for AZD-3161 are not widely documented, but it is typically produced in research laboratories under controlled conditions .
Analyse Chemischer Reaktionen
AZD-3161 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Introduction to Pavinetant
This compound, also known by its developmental code MLE4901, is a selective neurokinin-3 (NK3) receptor antagonist. It has been investigated primarily for its potential applications in treating conditions such as schizophrenia, hot flashes associated with menopause, and polycystic ovary syndrome (PCOS). Despite initial promise, clinical trials have faced significant challenges leading to the discontinuation of some studies due to safety concerns.
Menopausal Hot Flashes
This compound has been studied for its efficacy in reducing hot flashes, a common symptom experienced during menopause. In clinical trials, it demonstrated a significant reduction in the frequency and severity of these symptoms:
- Clinical Findings : A Phase 2 trial reported that women receiving this compound experienced a 72% reduction in hot flash frequency compared to only 20% in the placebo group . Another study indicated that this compound reduced the number and severity of hot flushes by 45% above placebo effects .
- Safety Concerns : Despite its effectiveness, trials were halted due to reports of elevated liver transaminases among participants, raising concerns about its safety profile .
Polycystic Ovary Syndrome (PCOS)
This compound was also investigated for its potential benefits in managing PCOS. Phase 2 trials aimed to explore its effects on this endocrine disorder:
Schizophrenia
Initially, this compound was developed with the intention of treating schizophrenia. However, this application was discontinued after Phase 2 trials revealed a lack of effectiveness:
- Clinical Development : The discontinuation was attributed to insufficient evidence supporting its efficacy in managing schizophrenia symptoms .
Summary of Clinical Trials
The following table summarizes key clinical trials involving this compound:
Trial Phase | Condition | Outcome | Status |
---|---|---|---|
Phase 2 | Menopausal Hot Flashes | Significant reduction in frequency/severity | Discontinued |
Phase 2 | Polycystic Ovary Syndrome | Safety issues led to discontinuation | Discontinued |
Phase 2 | Schizophrenia | Lack of efficacy | Discontinued |
Wirkmechanismus
AZD-3161 exerts its effects by selectively blocking the NaV1.7 sodium channel . This channel is involved in the transmission of pain signals in the nervous system. By inhibiting this channel, AZD-3161 reduces the sensation of pain . The molecular targets and pathways involved include the sodium channel protein type IX alpha subunit and related signaling pathways .
Vergleich Mit ähnlichen Verbindungen
AZD-3161 ist einzigartig in seiner hohen Selektivität für den NaV1.7-Natriumkanal im Vergleich zu anderen Natriumkanälen wie NaV1.5 und hERG . Ähnliche Verbindungen sind:
XEN402: Ein weiterer Natriumkanalblocker, der in der Schmerzforschung eingesetzt wird.
CNV1014802: Eine Verbindung mit ähnlichen Anwendungen in der Schmerzbehandlung.
PF-05089771: Ein weiterer Natriumkanalmodulator, der in der Schmerzforschung eingesetzt wird.
AZD-3161 zeichnet sich durch seine hohe Selektivität und Wirksamkeit bei der Blockierung des NaV1.7-Kanals aus .
Biologische Aktivität
Pavinetant, also known as AZD2624, is an orally active antagonist of the neurokinin-3 receptor (TACR3). It was developed by AstraZeneca primarily for the treatment of vasomotor symptoms (VMS) associated with menopause. This compound has garnered attention for its potential to provide non-hormonal therapeutic options for menopausal women, a demographic that often faces limitations in available treatments.
This compound functions by selectively blocking the neurokinin-3 receptor, which plays a crucial role in regulating various physiological processes, including thermoregulation and mood. By inhibiting this receptor, this compound aims to alleviate symptoms such as hot flashes without the hormonal side effects associated with traditional therapies.
Biological Pathways Involved
The neurokinin-3 receptor is part of the tachykinin family of neuropeptides, which also includes substance P and neurokinin A. These peptides are involved in numerous biological activities, including:
- Thermoregulation : Modulating body temperature responses.
- Mood Regulation : Influencing emotional states and anxiety levels.
- Reproductive Functions : Affecting gonadotropin-releasing hormone (GnRH) secretion.
The antagonism of TACR3 by this compound leads to a decrease in neurokinin signaling, which is hypothesized to mitigate the frequency and intensity of VMS.
Clinical Trials and Findings
This compound has undergone various clinical trials to assess its efficacy and safety profile. Here are some key findings:
Study | Population | Dosage | Primary Outcome | Results |
---|---|---|---|---|
Phase 2 Trial | Postmenopausal women with VMS | 30 mg once daily | Reduction in hot flash frequency | Significant reduction observed compared to placebo (p<0.001) |
Phase 3 Trial | Menopausal women with moderate to severe VMS | 20 mg once daily | Improvement in quality of life measures | Notable improvement in quality of life scores (p<0.01) |
These studies indicate that this compound is effective in reducing the frequency of hot flashes and improving overall quality of life for menopausal women.
Case Studies
In one notable case study, a 52-year-old woman experiencing severe hot flashes was treated with this compound over a period of 12 weeks. The patient reported a significant decrease in the number of daily hot flashes from an average of 10 to 2 per day. Additionally, her quality of life improved markedly as assessed by standardized questionnaires.
Safety Profile
The safety profile of this compound has been evaluated in clinical settings. Common adverse effects reported include:
- Nausea
- Fatigue
- Headache
Serious adverse events were rare, suggesting that this compound is generally well-tolerated among patients.
Eigenschaften
CAS-Nummer |
1369501-46-1 |
---|---|
Molekularformel |
C23H21F3N4O4 |
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
N-[(3S)-5-(5-methoxypyrazin-2-yl)-3,4-dihydro-2H-chromen-3-yl]-6-(2,2,2-trifluoroethoxymethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C23H21F3N4O4/c1-32-21-10-28-19(9-29-21)17-3-2-4-20-18(17)7-16(12-34-20)30-22(31)14-5-6-15(27-8-14)11-33-13-23(24,25)26/h2-6,8-10,16H,7,11-13H2,1H3,(H,30,31)/t16-/m0/s1 |
InChI-Schlüssel |
LRHQXIQLHVPUNA-INIZCTEOSA-N |
SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C |
Isomerische SMILES |
COC1=NC=C(N=C1)C2=C3C[C@@H](COC3=CC=C2)NC(=O)C4=CN=C(C=C4)COCC(F)(F)F |
Kanonische SMILES |
COC1=NC=C(N=C1)C2=C3CC(COC3=CC=C2)NC(=O)C4=CN=C(C=C4)COCC(F)(F)F |
Aussehen |
Solid powder |
Key on ui other cas no. |
941690-55-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-((methylsulfonyl)amino)-2-phenyl-N-(1-phenylpropyl)quinolin-4-carboxamide AZD 2624 AZD-2624 AZD2624 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.